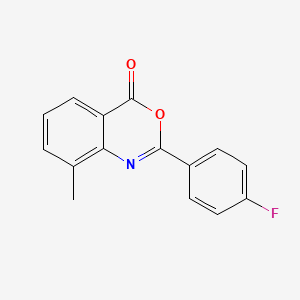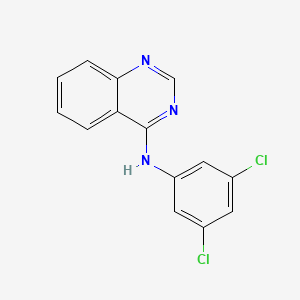![molecular formula C18H17ClN2S B5570615 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4,6,7-TRIMETHYLQUINAZOLINE](/img/structure/B5570615.png)
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4,6,7-TRIMETHYLQUINAZOLINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4,6,7-TRIMETHYLQUINAZOLINE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinazoline core substituted with a 4-chlorophenylmethylsulfanyl group and three methyl groups at positions 4, 6, and 7. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4,6,7-TRIMETHYLQUINAZOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.
Introduction of the 4-Chlorophenylmethylsulfanyl Group: This step involves the nucleophilic substitution reaction where a 4-chlorophenylmethylsulfanyl group is introduced to the quinazoline core. This can be achieved using reagents like 4-chlorobenzyl chloride and thiourea, followed by oxidation to form the sulfanyl group.
Methylation: The final step involves the methylation of the quinazoline core at positions 4, 6, and 7. This can be accomplished using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4,6,7-TRIMETHYLQUINAZOLINE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the quinazoline core, using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of the sulfanyl group and formation of corresponding quinazoline derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various acids or bases for hydrolysis. Major products formed from these reactions include sulfoxides, sulfones, reduced quinazoline derivatives, and substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4,6,7-TRIMETHYLQUINAZOLINE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to oxidation.
Wirkmechanismus
The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4,6,7-TRIMETHYLQUINAZOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in cancer therapy, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby reducing tumor growth. The pathways involved in its mechanism of action include signal transduction pathways, apoptosis, and cell cycle regulation.
Vergleich Mit ähnlichen Verbindungen
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4,6,7-TRIMETHYLQUINAZOLINE can be compared with other similar compounds, such as:
2-{[(4-Chlorophenyl)methyl]sulfanyl}-4-methylquinazoline: This compound lacks the additional methyl groups at positions 6 and 7, which may affect its chemical reactivity and biological activity.
2-{[(4-Chlorophenyl)methyl]sulfanyl}-4,6-dimethylquinazoline: This compound has two methyl groups instead of three, which may influence its solubility and interaction with molecular targets.
2-{[(4-Chlorophenyl)methyl]sulfanyl}-4,6,7-trimethylpyrimidine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4,6,7-trimethylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2S/c1-11-8-16-13(3)20-18(21-17(16)9-12(11)2)22-10-14-4-6-15(19)7-5-14/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELUOVBXRXFYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)SCC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(3-methoxyphenoxy)ethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5570558.png)
![4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5570559.png)
![4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570566.png)
![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5570574.png)

![4-methyl-2-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5570588.png)
![[3-(3-Methylphenoxy)-4-oxochromen-7-yl] 2-methylpropanoate](/img/structure/B5570591.png)
![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol](/img/structure/B5570594.png)



![2-(cyclopropylmethyl)-8-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5570637.png)
